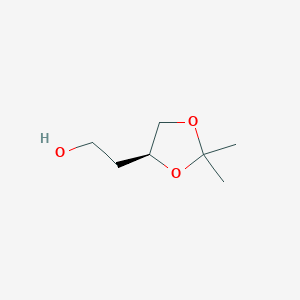

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEZYENJAMOWHW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453328 | |

| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32233-43-5 | |

| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol physical properties

An In-depth Technical Guide on the Physical Properties of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a chiral building block of significant interest in synthetic organic chemistry and drug development. This document consolidates available data into a structured format, outlines detailed experimental protocols for property determination, and includes a visualization of the logical relationships of these properties.

Quantitative Physical Properties

The physical properties of this compound and its racemic mixture are summarized in the table below. These parameters are crucial for its application in chemical synthesis, purification, and formulation.

| Property | (S)-enantiomer | Racemic Mixture |

| Molecular Formula | C₇H₁₄O₃ | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol | 146.18 g/mol [1] |

| Physical State | Liquid | Liquid |

| Appearance | Colorless liquid | - |

| Boiling Point | 98 °C at 15 mmHg[2] | 199-200 °C (lit.)[1] |

| Density | 1.027 g/mL at 25 °C | 1.031 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.4380 (lit.) | n20/D 1.4400 (lit.)[1] |

| Optical Rotation | [α]20/D +2°, c = 1% in chloroform | Not Applicable |

| Melting Point | Not available (liquid at room temperature) | Not available (liquid at room temperature) |

| Solubility | Miscible with many organic solvents.[3] | Miscible with many organic solvents.[3] |

| Storage Temperature | 2-8°C | - |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Thiele Tube Method)

The boiling point can be determined using a Thiele tube apparatus, which allows for uniform heating of the sample.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of the liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Water bath (for temperature control)

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a water bath to bring it to the desired temperature (e.g., 25°C).

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., deionized water).

-

The density is calculated using the formula: Density = Mass / Volume.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of the liquid sample are placed on the prism.

-

The prisms are closed and the light source is adjusted.

-

The control knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read from the scale. The temperature should be recorded.

Determination of Optical Rotation

A polarimeter is used to measure the optical rotation of a chiral compound.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., chloroform)

Procedure:

-

A solution of the sample is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of the solvent in a volumetric flask.

-

The polarimeter is turned on and allowed to warm up.

-

The polarimeter cell is filled with the pure solvent (blank), and the instrument is zeroed.

-

The cell is then filled with the sample solution, ensuring no air bubbles are present.

-

The observed rotation (α) is measured.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c), where 'l' is the path length of the cell in decimeters and 'c' is the concentration of the solution in g/mL. The temperature and the wavelength of the light used are also reported.[4]

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the chemical structure of this compound and its measured physical properties.

References

- 1. 4-(2-羟乙基)-2,2-二甲基-1,3-二氧戊环 89% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sigma Aldrich (4S)-(+)-4-(2-Hydroxyethyl)-2,2-Dimethyl-1,3-Dioxolane 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. What Is the Difference Between Dioxolane and Dioxane? Manufacturer [slchemtech.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Technical Guide to (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Key Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is a versatile chiral building block of significant interest in the stereoselective synthesis of complex organic molecules, including active pharmaceutical ingredients. Its rigid dioxolane structure, derived from the chiral pool, provides a reliable scaffold for the introduction of stereocenters, making it a valuable intermediate in medicinal chemistry and drug development. This technical guide provides an in-depth overview of its chemical structure, properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of the antiviral agent l-BHDU.

Chemical Structure and Properties

This compound, also known as (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, is a colorless to pale yellow liquid. The molecule features a chiral center at the C4 position of the 1,3-dioxolane ring, which is protected as an acetonide. This structural motif is frequently employed in chiral pool synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| CAS Number | 32233-43-5 | [1] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Boiling Point | 98 °C at 15 mmHg | [1] |

| Density | 1.027 g/mL at 25 °C | [1] |

| Optical Rotation | [α]₂₀/D +2° (c = 1% in chloroform) | [1] |

| SMILES String | CC1(C)OC--INVALID-LINK--O1 | [1] |

| InChI Key | YYEZYENJAMOWHW-LURJTMIESA-N | [1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reduction of the corresponding carboxylic acid, (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, which can be synthesized from the chiral pool starting material, (S)-malic acid.

Experimental Protocol: Synthesis of (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

(S)-malic acid is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) to yield (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid.[2]

Experimental Protocol: Reduction to this compound

While a specific literature procedure for the direct reduction of (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid to the target alcohol was not identified in the immediate search, a standard laboratory procedure would involve the use of a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate anhydrous solvent like tetrahydrofuran (THF).

Illustrative Procedure:

-

To a stirred solution of (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an aqueous workup.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to afford pure this compound.

Spectroscopic Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques. Although a specific publication with detailed peak assignments for the target molecule was not retrieved, the expected spectral data would be as follows:

-

¹H NMR: The spectrum would show characteristic signals for the two methyl groups of the acetonide, the protons on the dioxolane ring, and the protons of the ethyl alcohol side chain. The chemical shifts and coupling patterns would be consistent with the (S)-configuration.

-

¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the molecular formula C₇H₁₄O₃.

-

IR Spectroscopy: The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group, along with C-H and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) consistent with the molecular weight of 146.18 g/mol .

Application in Drug Development: Synthesis of l-BHDU

This compound is a crucial precursor in the synthesis of the antiviral drug β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU).[3][4][5] l-BHDU is a potent and selective inhibitor of the varicella-zoster virus (VZV).[3][5] The synthesis of l-BHDU leverages the chirality of the dioxolane intermediate to establish the correct stereochemistry in the final drug molecule.

The synthetic pathway involves the conversion of a related chiral dioxolane intermediate to an acetate, which then undergoes a Vorbrüggen coupling with (E)-5-bromovinyluracil.[4] A final deprotection step yields the target l-BHDU.[4]

Experimental Workflow: Synthesis of l-BHDU

The following diagram illustrates the key steps in the synthesis of l-BHDU, highlighting the role of the chiral dioxolane building block.

Caption: Synthetic workflow for l-BHDU.

Conclusion

This compound is a valuable chiral synthon with demonstrated utility in the asymmetric synthesis of complex, biologically active molecules. Its ready availability from the chiral pool and the stereochemical information it imparts make it an attractive starting material for drug discovery and development programs. The detailed understanding of its synthesis and reactivity, as exemplified by its role in the preparation of l-BHDU, underscores its importance for researchers and scientists in the field of medicinal chemistry. Further exploration of its applications in the synthesis of other novel therapeutic agents is warranted.

References

- 1. (4S)-(+)-4-(2-ヒドロキシエチル)-2,2-ジメチル-1,3-ジオキソラン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2 S,4 S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol CAS number 32233-43-5

An In-depth Technical Guide to (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

CAS Number: 32233-43-5

This technical guide provides a comprehensive overview of this compound, a versatile chiral building block crucial in modern asymmetric synthesis, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Properties and Identifiers

This compound, also known as (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-ethanol, is a chiral organic compound valued for its role as a synthon.[1] The molecule features a protected diol in the form of a cyclic ketal (dioxolane), which imparts specific stereochemical control in synthetic reactions. Its structure contains a primary alcohol functional group available for further chemical modification.[2]

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 32233-43-5 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄O₃ | [1][5] |

| Molecular Weight | 146.18 g/mol | [2][4][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-ethanol | [3][4] |

| InChI Key | YYEZYENJAMOWHW-LURJTMIESA-N | [2][4] |

| SMILES | CC1(C)OC--INVALID-LINK--O1 | [2][4] |

| Physical Properties | ||

| Physical Form | Liquid | [3][4] |

| Density | 1.027 g/mL at 25 °C | [2][3][4] |

| Boiling Point | 98 °C at 15 mmHg | [2][3][4] |

| Refractive Index (n20/D) | 1.4380 | [2][3][4] |

| Spectroscopic Data | ||

| Optical Activity [α]20/D | +2° (c = 1% in chloroform) | [2][4] |

| Safety | ||

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][5] |

| Storage Temperature | 2-8°C | [2][4][6] |

Synthesis and Manufacturing

The synthesis of this compound typically starts from a readily available chiral precursor, such as L-ascorbic acid or glycerol derivatives. The core of the synthesis involves the protection of two adjacent hydroxyl groups with acetone to form the 2,2-dimethyl-1,3-dioxolane ring, a process known as acetonide formation.

Below is a general workflow for the synthesis of the target compound from a suitable chiral triol.

Representative Experimental Protocol: Acetonide Protection

The following protocol is a representative method for the formation of the dioxolane ring, a key step in the synthesis of the target molecule, adapted from procedures for protecting diols in similar chiral molecules like L-ascorbic acid.[7]

Objective: To protect the vicinal diols of a chiral precursor using acetone to form the 2,2-dimethyl-1,3-dioxolane moiety.

Materials:

-

Chiral precursor with at least two adjacent hydroxyl groups (e.g., L-Glyceraldehyde)

-

Acetone (anhydrous)

-

Acetyl chloride (or another acid catalyst)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Deionized water

-

Nitrogen gas supply

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

-

A solution of the chiral precursor (1.0 eq) is prepared in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.

-

The solution is stirred at room temperature.

-

Acetyl chloride (0.25 eq) is added dropwise to the solution via a dropping funnel.

-

The reaction mixture is stirred at room temperature for 3-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The organic layer is concentrated under reduced pressure to remove the bulk of the acetone.

-

The remaining aqueous residue is extracted with ethyl acetate (3x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to yield the crude protected product.

-

Further purification can be achieved via column chromatography on silica gel if necessary.

Applications in Drug Development

This compound is a valuable chiral building block for synthesizing complex molecules. Its protected diol structure allows for selective reactions at the primary alcohol, while preserving the stereochemistry at the C4 position of the dioxolane ring.

Role in Antiviral Nucleoside Analogue Synthesis

A significant application of this chiral synthon is in the development of antiviral drugs. The core structure is found in potent nucleoside analogues that target viral replication. For example, the molecule β-l-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) has demonstrated significant activity against the Varicella Zoster Virus (VZV).[1][8] The synthesis of such compounds relies on a chiral precursor like this compound to establish the correct stereochemistry of the modified sugar moiety, which is critical for biological activity.

The logical workflow for incorporating this building block into an antiviral agent is outlined below.

Use as a Chiral Auxiliary

Beyond being a direct precursor, derivatives of this compound can function as chiral auxiliaries.[3] A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. The stereocenter within the dioxolane ring provides a defined three-dimensional space that biases the approach of reagents to one face of the reacting molecule, leading to high diastereoselectivity in reactions such as alkylations or aldol condensations.[9]

Safety and Handling

According to GHS classifications, this compound is considered a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Handle with impervious gloves and wear protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if exposure limits are exceeded.

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, typically at refrigerator temperatures (2-8°C).[2][4][6]

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Conclusion

This compound (CAS 32233-43-5) is a high-value chiral synthon with significant utility in the pharmaceutical and fine chemical industries. Its defined stereochemistry and versatile functional group make it an essential building block for the asymmetric synthesis of complex molecules, most notably antiviral nucleoside analogues. Proper handling and storage are necessary to ensure safety and maintain the integrity of the compound. This guide provides the foundational technical information required for its effective use in a research and development setting.

References

- 1. Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2 S,4 S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis of some β-lactams and investigation of their metal-chelating activity, carbonic anhydrase and acetylcholinesterase inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

An In-depth Technical Guide to (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Key Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a versatile chiral building block, holds significant importance in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its rigid dioxolane ring and the stereodefined hydroxyl group make it an invaluable starting material for the synthesis of enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of beta-blockers.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

-

(S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

-

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimenthyl-1,3-dioxolane

-

2-((4S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the racemic mixture is also included for comparison.

| Property | This compound | (Rac)-2-(2,2-dimethyl[1][2]dioxolane-4yl)ethanol |

| CAS Number | 32233-43-5 | 5754-34-7 |

| Molecular Formula | C₇H₁₄O₃ | C₇H₁₄O₃ |

| Molecular Weight | 146.19 g/mol | 146.18 g/mol [2] |

| Appearance | Not explicitly found | Yellowish oil |

| Density | Not explicitly found | 1.031 g/mL at 25 °C[2] |

| Boiling Point | Not explicitly found | 614.9°C at 760 mmHg[2] |

| Flash Point | Not explicitly found | >230 °F[2] |

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques. While specific peak data is proprietary to spectral databases, general information is available.

-

¹H NMR: Proton NMR spectra are available for the related compound 2,2-Dimethyl-1,3-dioxolane-4-methanol.

-

¹³C NMR: Carbon-13 NMR spectra for the related (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol are available in spectral databases.

-

Infrared (IR) Spectroscopy: ATR-IR and Transmission IR spectra for the related (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol have been recorded.

-

Mass Spectrometry (MS): Mass spectral data is available for related compounds, which can be used for fragmentation pattern analysis.

Experimental Protocols

Synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol

While a direct detailed protocol for the synthesis of the title compound was not found in the public domain, a general method for the preparation of the related (S)-2,2-dimethyl-1,3-dioxolane-4-methanol from (S)-4-benzoyloxymethyl-2,2-dimethyl-1,3-dioxolane is described in a patent. This involves the hydrolysis of the benzoate ester.

Reaction:

(S)-4-benzoyloxymethyl-2,2-dimethyl-1,3-dioxolane + H₂O --(Na₂CO₃)--> (S)-2,2-dimethyl-1,3-dioxolane-4-methanol + Sodium Benzoate

Procedure:

-

A mixture of crude (S)-4-benzoyloxymethyl-2,2-dimethyl-1,3-dioxolane (36.95 g, 0.156 mol) and water (80 ml) is prepared.

-

Sodium carbonate (24.80 g, 0.234 mol) is added to the mixture.

-

The resulting mixture is stirred for 8 hours at 100°C.

-

After cooling, the reaction mixture is extracted with methylene chloride.

-

The organic extract is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by distillation to yield (S)-2,2-dimethyl-1,3-dioxolane-4-methanol.

Application in Drug Development: Synthesis of (S)-Metoprolol

This compound is a crucial chiral precursor in the synthesis of the widely used beta-blocker, (S)-Metoprolol. The synthesis leverages the stereocenter of the starting material to produce the enantiomerically pure drug.

Below is a conceptual workflow for the synthesis of (S)-Metoprolol, a widely used beta-blocker, starting from a chiral precursor related to this compound.

Experimental Protocol for the Synthesis of (S)-Metoprolol from a Related Intermediate

A patented method describes the synthesis of (S)-metoprolol starting from 4-hydroxyphenethyl methyl ether and (R)-epichlorohydrin, which generates a key epoxide intermediate. This intermediate is then reacted with isopropylamine to yield (S)-metoprolol.

Step 1: Formation of (S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide

-

4-hydroxyphenethyl methyl ether and (R)-epichlorohydrin are charged into a reaction vessel.

-

The reaction mixture is circulated through an external water removal system to drive the reaction to completion.

-

After the reaction, excess (R)-epichlorohydrin is removed by evaporation to yield the crude (S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide.

Step 2: Synthesis of (S)-Metoprolol

-

The crude (S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide is dissolved in a suitable solvent.

-

Isopropylamine is added to the reaction mixture.

-

The reaction is heated with vigorous stirring.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude (S)-metoprolol is recrystallized from petroleum ether to obtain the pure product.

Conclusion

This compound and its related chiral precursors are indispensable tools in modern asymmetric synthesis. Their application in the pharmaceutical industry, particularly in the synthesis of beta-blockers, highlights their value in producing enantiomerically pure active pharmaceutical ingredients. This guide has provided a foundational understanding of this key chiral building block, offering insights into its properties, synthesis, and practical applications for professionals in research and drug development. Further exploration of its reactivity and the development of novel synthetic routes will continue to be an active area of research.

References

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane: A Technical Guide to its Applications in Chiral Synthesis

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane , a versatile chiral building block, plays a significant role in the asymmetric synthesis of complex bioactive molecules and pharmaceuticals. Its rigid dioxolane structure, derived from (S)-1,2,4-butanetriol, provides a stereochemically defined platform for the construction of chiral centers, making it a valuable tool for researchers and professionals in drug development and chemical synthesis. This guide provides an in-depth overview of its core applications, complete with experimental insights and logical workflows.

Core Applications in Asymmetric Synthesis

The primary application of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane lies in its use as a chiral precursor for the synthesis of a variety of complex natural products and pharmaceutical intermediates. The inherent chirality of this molecule allows for the stereoselective introduction of functional groups, a critical aspect in the development of enantiomerically pure drugs.

Synthesis of Bioactive Natural Products

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane has been instrumental in the total synthesis of several natural products, including the α-pyrone rugulactone.[1] Furthermore, its enantiomer, (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, is a key starting material in the synthesis of the potent anti-inflammatory lipid mediator, Protectin D1.[2][3]

Table 1: Applications in the Synthesis of Bioactive Molecules

| Target Molecule | Enantiomer Used | Key Synthetic Strategy | Reference |

| Rugulactone | (4S)-(+)- | Intermediate in total synthesis | [1] |

| Protectin D1 | (4R)-(-)- | Chiral pool strategy to introduce the C10 hydroxyl group | [2][3] |

| Cytopiloyne | (4R)-(-)- | Starting material for total synthesis | Not available in public domain |

Elaboration to Chiral Synthons

Beyond total synthesis, this dioxolane derivative is employed in the preparation of more elaborate chiral synthons. One notable application is its O-propargylation to form (prop-2-ynyloxy)ethyl-tethered dioxolanes, which can then undergo further transformations.[1]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the successful application of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane in synthesis. Below are generalized protocols based on available literature.

General Procedure for Oxidation to the Aldehyde

A common transformation of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is its oxidation to the corresponding aldehyde, a versatile intermediate for C-C bond formation.

Experimental Protocol: Swern Oxidation

-

To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq.) in DCM dropwise.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq.) and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the aldehyde by flash column chromatography.

Note: Specific quantities and reaction times may vary depending on the scale and subsequent reaction.

General Procedure for O-Propargylation

The hydroxyl group of the title compound can be readily functionalized, for instance, through an O-propargylation reaction.

Experimental Protocol: O-Propargylation

-

To a stirred suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add propargyl bromide (1.2 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Logical Workflow and Synthesis Design

The strategic use of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane in a synthetic plan is best illustrated through a workflow diagram. The following diagram outlines a general strategy for its incorporation into a target molecule.

References

Spectroscopic Profile of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a valuable building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties, along with standardized experimental protocols for data acquisition.

Introduction

This compound, also known as (S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, is a key chiral intermediate. Its structure, featuring a protected diol in the form of a dioxolane ring and a primary alcohol, makes it a versatile synthon for the asymmetric synthesis of complex molecules. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this compound in multi-step synthetic pathways. This guide presents a consolidation of its ¹H NMR, ¹³C NMR, and IR spectroscopic data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 4.15 - 4.05 | m | - | 1H | H-4 (dioxolane ring CH) |

| 4.04 | dd | 8.0, 6.0 | 1H | H-5a (dioxolane ring CH₂) |

| 3.75 | t | 6.5 | 2H | -CH₂OH |

| 3.51 | dd | 8.0, 6.5 | 1H | H-5b (dioxolane ring CH₂) |

| 2.50 (approx.) | br s | - | 1H | -OH |

| 1.85 - 1.75 | m | - | 2H | -CH₂-CH₂OH |

| 1.41 | s | - | 3H | -C(CH₃)₂ |

| 1.34 | s | - | 3H | -C(CH₃)₂ |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 109.4 | -C(CH₃)₂ |

| 76.8 | C-4 (dioxolane ring CH) |

| 67.2 | C-5 (dioxolane ring CH₂) |

| 61.0 | -CH₂OH |

| 35.8 | -CH₂-CH₂OH |

| 26.9 | -C(CH₃)₂ |

| 25.5 | -C(CH₃)₂ |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3420 (broad) | Strong | O-H stretch (alcohol) |

| 2985, 2935, 2875 | Medium-Strong | C-H stretch (alkane) |

| 1378, 1370 | Medium | C-H bend (gem-dimethyl) |

| 1215, 1155 | Strong | C-O stretch (acetal) |

| 1060 | Strong | C-O stretch (primary alcohol) |

Sample preparation: Thin film.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).

Data Acquisition:

-

The NMR spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer.

-

The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed, with a sufficient number of scans and a suitable relaxation delay.

-

The spectra are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Place one to two drops of neat this compound liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.

-

Ensure there are no air bubbles trapped in the film.

Data Acquisition:

-

The prepared salt plate assembly is placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of the empty spectrometer is recorded.

-

The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Logical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic identification and characterization of this compound. The provided data and protocols aim to support the scientific community in their research and development endeavors.

An In-depth Technical Guide to (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol for Researchers and Drug Development Professionals

Introduction: (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a valuable chiral building block, is of significant interest to researchers and scientists in the field of asymmetric synthesis and drug development. Its unique structural motif, derived from the chiral pool, offers a versatile platform for the synthesis of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and applications in pharmaceutical research.

Commercial Availability

This compound is commercially available from various suppliers, typically in high purity. The racemic form is also available and is often used in applications where stereochemistry is not critical. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| BLD Pharm | This compound | 32233-43-5 | ≥95% | Inquire |

| Pharmaffiliates | (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | 32233-43-5 | Inquire | Inquire |

| TCI Chemicals | (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | 32233-43-5 | >98.0% (GC) | 1g, 5g |

| Fluorochem | 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (Racemic) | 5754-34-7 | 89% | 1g, 5g, 10g, 25g |

| Advanced ChemBlocks | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (Racemic) | 5754-34-7 | 95% | Inquire |

| Sunway Pharm Ltd | 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (Racemic) | 5754-34-7 | 97% | 1g, 5g, 10g |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (racemic form, unless otherwise specified) is provided below.

| Property | Value | Source |

| IUPAC Name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | PubChem[1] |

| Synonyms | 4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | Sunway Pharm Ltd[2] |

| CAS Number | 5754-34-7 (Racemic), 32233-43-5 ((S)-enantiomer) | Advanced ChemBlocks, BLD Pharm[3][4] |

| Molecular Formula | C₇H₁₄O₃ | PubChem[1] |

| Molecular Weight | 146.18 g/mol | PubChem[1] |

| Appearance | Colorless liquid | Fluorochem[5] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | PubChem[1] |

Experimental Protocols

The synthesis of this compound typically starts from a readily available chiral precursor, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-solketal. (S)-solketal itself can be synthesized from glycerol, a byproduct of biodiesel production, through ketalization with acetone.[6]

Synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)

Materials:

-

Glycerol

-

Acetone

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of glycerol (1.0 eq), acetone (5.0 eq), and a catalytic amount of p-toluenesulfonic acid is stirred.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of solid sodium bicarbonate.

-

The mixture is filtered and the filtrate is concentrated under reduced pressure to remove excess acetone.

-

The residue is dissolved in dichloromethane and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude (S)-solketal, which can be purified by distillation.

Synthesis of this compound

The conversion of (S)-solketal to the target compound involves a one-carbon homologation. A common method is via tosylation of the primary alcohol, followed by nucleophilic substitution with cyanide and subsequent reduction of the nitrile.

Step 1: Tosylation of (S)-Solketal

Materials:

-

(S)-Solketal

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane

Procedure:

-

(S)-Solketal (1.0 eq) is dissolved in dichloromethane in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Pyridine (1.2 eq) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

-

The reaction is quenched by the addition of water. The organic layer is separated, washed with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the tosylated product.

Step 2: Cyanide Displacement

Materials:

-

Tosylated (S)-solketal

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

Procedure:

-

The tosylated (S)-solketal (1.0 eq) is dissolved in DMF in a round-bottom flask.

-

Sodium cyanide (1.5 eq) is added, and the mixture is heated to 80-90 °C.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the nitrile intermediate.

Step 3: Reduction of the Nitrile

Materials:

-

Nitrile intermediate

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

A suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

-

A solution of the nitrile intermediate (1.0 eq) in anhydrous diethyl ether is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the sequential addition of water and 15% NaOH solution.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound. The product can be further purified by column chromatography.

Applications in Drug Development

This compound and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceutical compounds. The protected diol functionality and the chiral center make it an ideal starting material for introducing stereochemistry into a target molecule.

One notable application is in the synthesis of antiviral nucleoside analogues. The dioxolane ring can mimic the ribose sugar in natural nucleosides, and modifications at the ethanol side chain allow for the introduction of various functionalities to modulate biological activity.

Visualizations

Caption: Synthetic pathway to this compound.

Caption: General workflow for using the target compound as a chiral building block.

References

- 1. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol - CAS:5754-34-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 32233-43-5|this compound|BLD Pharm [bldpharm.com]

- 4. 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol 95% | CAS: 5754-34-7 | AChemBlock [achemblock.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. grokipedia.com [grokipedia.com]

An In-depth Technical Guide on the Safety and Handling of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (CAS No. 32233-43-5), a key chiral building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this valuable research chemical.

Chemical and Physical Properties

This compound is a chiral alcohol widely utilized in the synthesis of complex organic molecules. Its physical and chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C7H14O3 | [1][2][3][4] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Density | 1.031 g/mL at 25 °C | [2] |

| Boiling Point | 614.9°C at 760 mmHg | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| CAS Number | 32233-43-5 | [5] |

| IUPAC Name | This compound | [5] |

Safety and Hazard Information

It is imperative to handle this compound with care, following established laboratory safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for the racemic mixture, which should be considered for the (S)-enantiomer as well.

GHS Hazard Classification

| Hazard Class | Category |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |

Hazard and Precautionary Statements [1][3]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]

-

P264: Wash skin thoroughly after handling.[6]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

-

P319: Get medical help if you feel unwell.[1]

-

P332+P317: If skin irritation occurs: Get medical help.[1]

-

P337+P317: If eye irritation persists: Get medical help.[1]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[1]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][6]

-

Handling and Storage

Proper handling and storage are essential to maintain the quality of this compound and to prevent accidents.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Keep containers securely sealed when not in use.[7]

-

-

Storage:

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures:

-

Spill Response:

-

First Aid:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8][10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[8][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

-

Experimental Workflow Visualization

The following diagrams illustrate a generalized workflow for the synthesis and purification of a chiral alcohol like this compound.

Caption: A generalized workflow for the chemical synthesis of a chiral alcohol.

Caption: A typical workflow for the purification and analysis of a synthesized chiral alcohol.

References

- 1. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Rac)-2-(2,2-dimethyl[1,3]dioxolane-4yl)ethanol | C7H14O3 - BuyersGuideChem [buyersguidechem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol 95% | CAS: 5754-34-7 | AChemBlock [achemblock.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. (R)-(-)-甘油醇缩丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. georganics.sk [georganics.sk]

Introduction to solketal and its chiral derivatives

An In-depth Technical Guide to Solketal and Its Chiral Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction to Solketal

Solketal, systematically known as (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, is a versatile organic compound derived from the acid-catalyzed ketalization of glycerol with acetone.[1][2][3] This reaction protects the 1,2-diol group of glycerol, leaving a primary hydroxyl group available for further chemical transformations. Solketal is a chiral molecule, existing as (R)- and (S)-enantiomers, which makes it a valuable chiral building block in asymmetric synthesis.[2] Its properties, such as being a green solvent and a useful plasticizer, further enhance its industrial and pharmaceutical significance.[2][4]

In the pharmaceutical industry, solketal and its derivatives are crucial intermediates for the synthesis of a wide range of enantiomerically pure active pharmaceutical ingredients (APIs).[2] The chirality of solketal allows for the introduction of specific stereocenters, which is critical for the biological activity of many drugs. For instance, (S)-Solketal is a precursor in the synthesis of hypotensive β-adrenergic blockers, while the (R)-enantiomer is utilized in the synthesis of alkylglycerols with anti-tumor properties.[2]

Synthesis and Physicochemical Properties

The most common method for synthesizing solketal is the acetalization of glycerol with acetone, typically in the presence of an acid catalyst.[2] This reaction is reversible, and to drive the equilibrium towards the product, an excess of acetone or removal of the water by-product is often employed.[5] A variety of homogeneous and heterogeneous catalysts have been utilized to improve reaction efficiency and facilitate catalyst recovery.[3][4]

Table 1: Physical and Chemical Properties of Solketal

| Property | Value |

| CAS Number | 100-79-8 (Racemic) |

| Molecular Formula | C₆H₁₂O₃ |

| Molar Mass | 132.16 g/mol |

| Appearance | Colorless liquid |

| Density | 1.063 g/mL (25 °C) |

| Boiling Point | 188-189 °C |

| Flash Point | 80 °C |

| Solubility | Miscible in water and most organic solvents |

Catalytic Systems for Solketal Synthesis

The choice of catalyst significantly impacts the yield and selectivity of solketal synthesis. While homogeneous catalysts like p-toluenesulfonic acid (p-TSA) are effective, heterogeneous catalysts are often preferred for their ease of separation and reusability.[1][4]

Table 2: Comparison of Catalytic Systems for Solketal Synthesis

| Catalyst | Acetone/Glycerol Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Solketal Yield (%) | Reference |

| p-TSA | 6:1 | 60 | 4 | - | High | [6] |

| Amberlyst-46 | 6:1 | 60 | 0.5 | >84 | 84 | [7] |

| SO₄²⁻/ZnAl₂O₄–ZrO₂ | 10:1 | 70 | 2 | 99.3 | 98 | [4] |

| H₃[PW₁₂O₄₀] (PW₁₂) | 15:1 | Room Temp | 0.08 | 99.2 | 97.0 | |

| Iron(III) Complex | 4:1 | 40 | - | ~80 | High Selectivity | [5] |

Synthesis of Chiral Derivatives: Tosylsolketal

A key chiral derivative of solketal is tosylsolketal, which is synthesized by reacting solketal with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[2] This reaction converts the primary hydroxyl group into a tosylate, an excellent leaving group, paving the way for various nucleophilic substitution reactions.

Caption: Synthesis of Solketal and a key chiral derivative, Tosylsolketal.

Characterization and Analysis

The structural elucidation and purity assessment of solketal and its derivatives are performed using standard analytical techniques.

Table 3: Spectroscopic Data for Solketal

| Technique | Key Signals |

| ¹H NMR | Singlets for the two methyl groups (~1.26 and 1.30 ppm), a broad singlet for the hydroxyl proton (~2.0 ppm), and multiplets for the -CH and -CH₂ groups of the dioxolane ring (3.36 to 4.80 ppm). |

| ¹³C NMR | Peaks for the methyl carbons (~25.77 and 27.11 ppm), peaks for the -CH₂-CH-CH₂- carbons (~62.67, 66.58, 76.52, and 76.78 ppm), and a highly deshielded peak for the ketal carbon (~108.56 ppm). |

| FTIR | A broad peak for O-H stretching (~3408 cm⁻¹), C-H stretching peaks (~2885-2942 cm⁻¹), and C-O-H bending vibrations. |

Chromatographic methods are essential for monitoring reaction progress, determining purity, and for the separation of enantiomers.

Table 4: Chromatographic Conditions for Solketal Analysis

| Technique | Column | Conditions | Application | Reference |

| GC-MS | Capillary column (e.g., HP-5) | Helium carrier gas, temperature gradient (e.g., 30 to 120°C). | Purity analysis, product identification. | [8] |

| GC-FID | Capillary column (e.g., DB-5MS) | Helium carrier gas, injector temperature 70°C. | Quantitative analysis of solketal concentration. | [9] |

| Chiral HPLC | Chiral stationary phase (e.g., cyclodextrin-based) | Normal or reverse phase conditions. | Enantiomeric purity determination. | [10][11] |

Application in Drug Development: Synthesis of (S)-Propranolol

(S)-Propranolol is a non-selective beta-blocker where the therapeutic activity resides almost exclusively in the (S)-enantiomer.[12] Chiral derivatives of solketal can be employed in the enantioselective synthesis of such drugs. A common strategy involves using a chiral synthon derived from solketal to introduce the required stereocenter.

Caption: General workflow for the synthesis of (S)-Propranolol using a solketal-derived chiral synthon.

Experimental Protocols

Protocol 1: Synthesis of Racemic Solketal using p-TSA[6]

-

Materials: Glycerol, acetone, p-toluenesulfonic acid (p-TSA), saturated sodium carbonate solution, chloroform, water.

-

Procedure: a. Charge a round-bottom flask with glycerol (e.g., 2.0 g), acetone (e.g., 1.5 molar equivalents with respect to glycerol), and p-TSA (5% w/w with respect to glycerol). b. Heat the mixture at 60 °C with vigorous stirring for 4 hours. c. After cooling, quench the reaction by neutralizing the catalyst with a saturated solution of sodium carbonate. d. Filter the mixture. The liquid phase is collected in a separatory funnel and partitioned between chloroform and water (3 x 20 mL). e. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude solketal. f. Purify the product by distillation under reduced pressure if necessary.

Protocol 2: Synthesis of Tosylsolketal[2]

-

Materials: Solketal, p-toluenesulfonyl chloride (TsCl), pyridine, acetone.

-

Procedure: a. Dissolve solketal in acetone in a round-bottom flask. b. Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride, maintaining the temperature with an ice bath. c. Stir the reaction mixture at room temperature until completion (monitored by TLC). d. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). e. Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain tosylsolketal.

Protocol 3: GC-MS Analysis of Solketal[7][14]

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: Capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film).

-

Carrier Gas: Helium at a flow rate of approximately 1.2 mL/min.

-

Temperature Program:

-

Initial oven temperature: e.g., 50 °C.

-

Ramp to a final temperature of e.g., 300 °C.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample.

-

Detection: Mass spectrometer operating in electron ionization (EI) mode.

-

Data Analysis: Identify the solketal peak by its retention time and characteristic mass spectrum, and determine purity by peak area percentage.

Logical Relationships in Solketal Chemistry

The utility of solketal in synthesis stems from a logical progression of protecting a readily available starting material (glycerol), performing chemical modifications on the unprotected functional group, and then potentially deprotecting to reveal the diol if needed.

Caption: Logical workflow illustrating the use of solketal as a protected intermediate in synthesis.

References

- 1. revistadechimie.ro [revistadechimie.ro]

- 2. preprints.org [preprints.org]

- 3. An Expedient Catalytic Process to Obtain Solketal from Biobased Glycerol [mdpi.com]

- 4. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pp.bme.hu [pp.bme.hu]

- 8. frontiersin.org [frontiersin.org]

- 9. jurnalfkipuntad.com [jurnalfkipuntad.com]

- 10. skpharmteco.com [skpharmteco.com]

- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 12. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Molecules Using (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as (S)-solketal, is a versatile and commercially available chiral building block derived from (S)-glycerol. Its rigid dioxolane structure provides a defined stereochemical environment, making it an invaluable starting material for the asymmetric synthesis of a wide range of complex chiral molecules, including pharmaceuticals, agrochemicals, and chiral ligands. The presence of a primary hydroxyl group allows for straightforward functionalization, enabling its use as a chiral synthon for the introduction of a stereogenic C3 unit.

These application notes provide detailed protocols for the utilization of (S)-solketal in the synthesis of key chiral intermediates, such as (S)-glycidyl tosylate, which serves as a precursor for (S)-β-blockers and other chiral amines. Furthermore, a protocol for the synthesis of a novel chiral phosphoramidite ligand from (S)-solketal is presented, highlighting its utility in the development of catalysts for asymmetric transformations.

Application 1: Synthesis of (S)-β-Blocker Precursors via (S)-Glycidyl Tosylate

A primary application of (S)-solketal is its conversion to (S)-glycidyl tosylate, a key electrophilic intermediate for the synthesis of various chiral molecules, most notably (S)-β-adrenergic blocking agents ((S)-β-blockers). The therapeutic efficacy of many β-blockers resides almost exclusively in the (S)-enantiomer. For instance, (S)-propranolol is approximately 100 times more potent than its (R)-enantiomer. The following workflow outlines the transformation of (S)-solketal into a precursor for (S)-β-blockers.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of an (S)-β-blocker precursor starting from (S)-solketal.

| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | 90-95 | >99 |

| 2 | (S)-Glycidyl tosylate | 85-90 | >98 |

| 3 | (S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol ((S)-Propranolol) | 80-85 | >98 |

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (Tosylation of (S)-Solketal)

-

To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of alcohol) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq.).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 4 hours and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tosylate.

Protocol 2: Synthesis of (S)-Glycidyl tosylate

-

Dissolve the tosylated (S)-solketal (1.0 eq.) in a mixture of acetic acid and water (2:1 v/v).

-

Heat the solution to 60 °C and stir for 4-6 hours until TLC analysis indicates complete removal of the acetonide protecting group.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude diol.

-

Dissolve the crude diol in anhydrous methanol and cool to 0 °C.

-

Add a solution of sodium methoxide (1.1 eq.) in methanol dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the solvent under reduced pressure, and partition the residue between water and DCM.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give (S)-glycidyl tosylate, which can be used in the next step without further purification.

Protocol 3: Synthesis of (S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol ((S)-Propranolol)

-

To a solution of 1-naphthol (1.1 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Add a solution of (S)-glycidyl tosylate (1.0 eq.) in DMF to the reaction mixture.

-

Stir the reaction at 60 °C overnight.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in isopropylamine and heat to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the excess isopropylamine under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: DCM/methanol gradient) to afford (S)-propranolol.

Application 2: Synthesis of Chiral N-Protected Amino Alcohols

The tosylated derivative of (S)-solketal is an excellent electrophile for the synthesis of chiral N-protected amino alcohols, which are valuable intermediates in the synthesis of peptidomimetics and other biologically active molecules.

Quantitative Data

| Entry | Amine | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzylamine | (S)-2-hydroxy-3-(benzylamino)propyl 4-methylbenzenesulfonate | 85-90 | >98:2 |

| 2 | (R)-α-Methylbenzylamine | (S)-2-hydroxy-3-(((R)-1-phenylethyl)amino)propyl 4-methylbenzenesulfonate | 80-85 | >95:5 |

Experimental Protocol

Protocol 4: Synthesis of a Chiral N-Protected Amino Alcohol

-

To a solution of the desired primary or secondary amine (1.2 eq.) in a suitable solvent such as acetonitrile or DMF, add (S)-glycidyl tosylate (1.0 eq.).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine, until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired chiral amino alcohol derivative.

Application 3: Synthesis of Chiral Phosphoramidite Ligands

(S)-Solketal can serve as a chiral scaffold for the synthesis of novel phosphoramidite ligands. These ligands are highly effective in a variety of transition-metal-catalyzed asymmetric reactions, including hydrogenations, conjugate additions, and allylic alkylations.

Quantitative Data

| Step | Product | Yield (%) | 31P NMR (ppm) |

| 1 | (S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane derived chlorophosphite | 75-80 (crude) | ~170 |

| 2 | Chiral Phosphoramidite Ligand | 80-85 | ~145 |

Experimental Protocol

Protocol 5: Synthesis of a Chiral Phosphoramidite Ligand from (S)-Solketal

-

Deprotection of (S)-Solketal: Follow the initial steps of Protocol 2 to deprotect (S)-solketal and obtain (S)-glycerol.

-

Formation of the Chloro-phosphite:

-

To a solution of (S)-glycerol (1.0 eq.) in anhydrous toluene and triethylamine (3.0 eq.) at 0 °C under a nitrogen atmosphere, add phosphorus trichloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture through a pad of Celite under nitrogen to remove triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude chloro-phosphite derivative, which is used immediately in the next step.

-

-

Formation of the Phosphoramidite Ligand:

-

Dissolve the crude chloro-phosphite in anhydrous toluene and cool to 0 °C.

-

Slowly add a solution of a secondary amine (e.g., diethylamine, 1.1 eq.) and triethylamine (1.2 eq.) in toluene.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Filter the mixture to remove the ammonium salt and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (deactivated with triethylamine) under a nitrogen atmosphere to yield the chiral phosphoramidite ligand.

-

Conclusion

This compound is a highly valuable and versatile chiral starting material. The protocols outlined in these application notes demonstrate its utility in the efficient synthesis of key chiral intermediates for the pharmaceutical industry and for the development of novel chiral ligands for asymmetric catalysis. The straightforward functionalization of its primary hydroxyl group, combined with the stereochemical control imparted by the chiral backbone, makes (S)-solketal an essential tool for the modern synthetic chemist. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

Application Notes and Protocols for the Derivatization of (S)-Solketal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Solketal, also known as (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, is a versatile and valuable chiral building block in organic synthesis.[1][2] Its structure, featuring a protected diol and a reactive primary alcohol, allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals, specialty chemicals, and biofuels.[3][4] This document provides detailed experimental protocols for the derivatization of (S)-solketal, focusing on esterification and etherification reactions. Additionally, it explores the biological activities of some (S)-solketal derivatives, highlighting their potential in drug development.

(S)-Solketal serves as a protected form of glycerol, enabling selective reactions on the primary hydroxyl group.[5] The isopropylidene group can be readily removed under acidic conditions, providing access to mono- and di-substituted glycerol derivatives.

Derivatization Strategies: A Conceptual Overview

The primary hydroxyl group of (S)-solketal is the main site for derivatization, allowing for the synthesis of a variety of functionalized molecules. This workflow illustrates the common derivatization pathways.

Caption: Derivatization pathways of (S)-Solketal.

Experimental Protocols

Synthesis of (S)-Solketal Esters via Acid-Catalyzed Esterification

This protocol describes the synthesis of fatty acid solketal esters (FASEs) using an acid catalyst. This method is efficient and proceeds with high selectivity.[6]

Materials:

-

(S)-Solketal

-

Fatty acid (e.g., lauric acid, palmitic acid)

-

p-Toluenesulfonic acid (PTSA)

-

Sodium carbonate (saturated solution)

-

Chloroform

-

Water

-

Sodium sulfate

Equipment:

-

Round bottom flask

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round bottom flask, combine the fatty acid (1.0 molar equivalent), (S)-solketal (1.5 molar equivalents), and p-toluenesulfonic acid (5% w/w of the fatty acid).[6]

-

Heat the mixture to 60°C and stir vigorously for 4 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and neutralize the catalyst by adding a saturated solution of sodium carbonate.

-